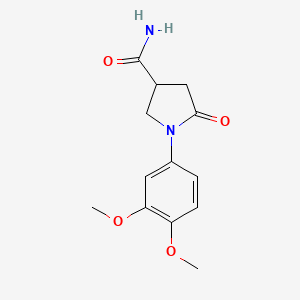

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-18-10-4-3-9(6-11(10)19-2)15-7-8(13(14)17)5-12(15)16/h3-4,6,8H,5,7H2,1-2H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIFVAQCGBAZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate, which is then cyclized to produce the pyrrolidine ring.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are more suitable for large-scale production.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide with key analogs, focusing on substituent effects, synthesis routes, and biological activities.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

Hydroxyphenyl substituents (e.g., in ) may facilitate hydrogen bonding but reduce lipophilicity, affecting bioavailability.

Core Heterocycle Differences :

- Pyrazole derivatives (e.g., compound (8) in ) exhibit a different heterocyclic scaffold, which may alter conformational flexibility and metabolic stability compared to pyrrolidine-based compounds.

Biological Activity

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a dimethoxyphenyl group, contributing to its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 251.27 g/mol.

Antimicrobial Properties

Research has indicated that 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits antimicrobial activity against various multidrug-resistant Gram-positive bacteria. The compound has shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Table 1: Antimicrobial Activity Against Gram-Positive Bacteria

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 10 | PARP-1 inhibition | |

| MCF-7 (Breast Cancer) | 15 | EGFR inhibition |

The biological activity of 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting pathways crucial for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors involved in taste sensation (T1R1/T1R3), enhancing umami and kokumi tastes, which could have implications in appetite regulation and food intake.

Case Studies

- Antimicrobial Resistance : A study examined the efficacy of the compound against multidrug-resistant strains in a clinical setting. Results indicated a promising role in overcoming resistance mechanisms, particularly in Staphylococcus aureus infections.

- Cancer Therapy : In vitro studies on A549 lung cancer cells demonstrated that treatment with the compound led to significant apoptosis, suggesting potential for development as an anticancer therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

The synthesis typically begins with the condensation of 3,4-dimethoxyaniline with itaconic acid under reflux conditions in aqueous or polar aprotic solvents (e.g., DMF) to form the pyrrolidinone core . Key parameters include temperature control (80–120°C), solvent selection (to enhance solubility of intermediates), and catalytic acid/base use (e.g., sulfuric acid for esterification steps). Post-condensation, carboxamide formation is achieved via coupling reactions with activated carbonyl reagents (e.g., EDCI/HOBt), requiring inert atmospheres to prevent hydrolysis . Yield optimization often involves iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the pyrrolidinone ring, methoxy substituents, and carboxamide linkage . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies carbonyl (C=O) and amide (N–H) functional groups . Purity assessment via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) is recommended, with thresholds ≥95% for pharmacological studies .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring influence bioactivity and selectivity?

Structure-activity relationship (SAR) studies on analogous compounds reveal that electron-donating groups (e.g., methoxy) enhance metabolic stability and target binding affinity compared to halogens . For example, replacing 3,4-dimethoxy with fluorophenyl groups (as in ) reduces cytotoxicity in cancer cell lines but improves CNS penetration . Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs, guiding rational design .

Q. What experimental strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay variability (e.g., cell line specificity, incubation times). Standardized protocols (e.g., MTT vs. ATP-based viability assays) and orthogonal validation (e.g., Western blotting for target inhibition) are critical . Meta-analyses using tools like PRISMA can identify confounding factors, while dose-response curves with Hill slope calculations improve reproducibility .

Q. How does pH and temperature affect the compound’s stability during storage and in biological matrices?

Accelerated stability studies (25°C/60% RH and 40°C/75% RH over 4–12 weeks) show that the carboxamide group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, generating carboxylic acid derivatives . Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. In plasma, degradation half-life (t₁/₂) is assessed via LC-MS/MS, with esterase inhibitors (e.g., NaF) recommended for ex vivo samples .

Q. What computational approaches predict off-target interactions and metabolic pathways?

In silico tools like SwissADME predict CYP450 metabolism (notably CYP3A4/2D6-mediated oxidation) and permeability (LogP ≈ 1.8 suggests moderate blood-brain barrier penetration) . Molecular dynamics simulations (AMBER/CHARMM force fields) model binding kinetics to off-targets like hERG channels, mitigating cardiotoxicity risks . Metabolite identification via mass spectral trees (MSⁿ) further refines metabolic fate .

Methodological Considerations

Table 1: Key Reaction Parameters for Synthesis

Table 2: Common Pharmacological Assays and Pitfalls

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.